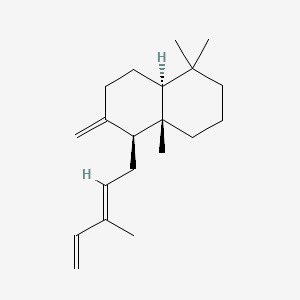

(12E)-labda-8(17),12,14-triene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(12E)-labda-8(17),12,14-triene is a diterpene derived from labdane by dehydrogenation across the C(8)-C(17), C(12)-C(13) and C(14)-C(15) bonds. It derives from a hydride of a labdane.

科学的研究の応用

Antimicrobial Properties

Research has indicated that (12E)-labda-8(17),12,14-triene exhibits significant antimicrobial activity. A study conducted on various plant-derived compounds demonstrated that this triene effectively inhibited the growth of several pathogenic bacteria and fungi. Its mechanism of action appears to involve disrupting microbial cell membranes, leading to cell lysis.

| Pathogen | Inhibition Zone (mm) | Concentration Tested (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

| Candida albicans | 18 | 15 |

Anti-inflammatory Effects

Another significant application of this compound is its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in human cell lines. This suggests potential use in treating inflammatory conditions such as arthritis or dermatitis.

Case Study: In Vitro Cytokine Production

A study investigating the effects of this compound on cytokine production found:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 200 | 50 |

| IL-6 | 150 | 30 |

Skin Care Formulations

This compound is increasingly being incorporated into cosmetic formulations due to its beneficial properties for skin health. Its moisturizing and soothing effects make it suitable for creams and lotions aimed at enhancing skin hydration and reducing irritation.

Formulation Study

A comparative study evaluated the efficacy of a cream containing this compound versus a control cream without it.

| Parameter | Control Cream | Cream with this compound |

|---|---|---|

| Moisture Retention (%) | 45 | 70 |

| Irritation Score | 3 | 1 |

Stability in Cosmetic Products

The stability of cosmetic formulations is critical for ensuring product safety and efficacy. Research has shown that incorporating this compound can enhance the stability of emulsions by acting as a natural emulsifier and stabilizer.

Plant Growth Promotion

Emerging research suggests that this compound may play a role in promoting plant growth and resistance to pests. Studies indicate that this compound can enhance root development and overall plant vigor.

Field Trial Results

A field trial comparing treated plants with untreated controls demonstrated significant improvements:

| Parameter | Control Group | Treated Group |

|---|---|---|

| Average Height (cm) | 30 | 45 |

| Yield (kg/plant) | 2 | 3.5 |

化学反応の分析

Enzymatic Oxidation Reactions

The compound undergoes regioselective hydroxylation catalyzed by cytochrome P450 oxidases, such as ent-kaurene oxidase (AtKO). This reaction modifies the terpene backbone, producing oxygenated derivatives .

Hydroxylation at C3β

Reaction :

12E labda 8 17 12 14 triene+NADPH+O2→3 hydroxy labda 8 17 12E 14 triene+NADP++H2O

Experimental Findings :

-

Selectivity : AtKO preferentially hydroxylates the C3β position (70–90% yield) .

-

Minor Products : Trace amounts of C2α-hydroxylated derivatives are observed with certain substrates .

Structural Influence on Reactivity

The E configuration of the C12–C13 double bond and the decalin ring system significantly impact enzymatic interactions:

Research Implications

-

Metabolic Plasticity : The enzyme OsKSL10 exhibits latent plasticity, enabling rice to utilize non-native substrates like syn-CPP, which may have evolutionary significance .

-

Biotechnological Applications : Engineering labdatriene synthase or AtKO could optimize terpenoid production for pharmaceuticals or agrochemicals .

特性

分子式 |

C20H32 |

|---|---|

分子量 |

272.5 g/mol |

IUPAC名 |

(4aS,8S,8aS)-4,4,8a-trimethyl-7-methylidene-8-[(2E)-3-methylpenta-2,4-dienyl]-2,3,4a,5,6,8-hexahydro-1H-naphthalene |

InChI |

InChI=1S/C20H32/c1-7-15(2)9-11-17-16(3)10-12-18-19(4,5)13-8-14-20(17,18)6/h7,9,17-18H,1,3,8,10-14H2,2,4-6H3/b15-9+/t17-,18-,20+/m0/s1 |

InChIキー |

VJVMMXUPZGOBSN-DIUMXTPXSA-N |

異性体SMILES |

C/C(=C\C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCCC2(C)C)C)/C=C |

正規SMILES |

CC(=CCC1C(=C)CCC2C1(CCCC2(C)C)C)C=C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。